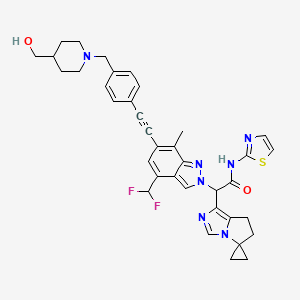
EGFR inhibitor 57
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EGFR inhibitor 57 is a compound that targets the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in the regulation of cell growth and survival. EGFR inhibitors are widely used in cancer therapy, particularly for non-small cell lung cancer (NSCLC) and other malignancies where EGFR is overexpressed or mutated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EGFR inhibitor 57 typically involves multiple steps, including nucleophilic substitution and cyclization reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the reaction conditions are optimized for maximum yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening .
Chemical Reactions Analysis
Types of Reactions
EGFR inhibitor 57 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halides and nucleophiles
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
EGFR inhibitor 57 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Used to study the role of EGFR in cell signaling and cancer progression.
Medicine: Used in preclinical and clinical studies to evaluate its efficacy and safety as a cancer therapeutic.
Industry: Used in the development of new drugs and therapeutic agents targeting EGFR .
Mechanism of Action
EGFR inhibitor 57 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the activation of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The inhibition of these pathways leads to the suppression of tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to EGFR inhibitor 57 include:
Uniqueness
This compound is unique in its ability to selectively inhibit specific EGFR mutations while sparing wild-type EGFR. This selectivity reduces the potential for off-target effects and enhances its therapeutic efficacy .
Properties
Molecular Formula |
C37H37F2N7O2S |
|---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)-6-[2-[4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]phenyl]ethynyl]-7-methylindazol-2-yl]-2-spiro[6,7-dihydropyrrolo[1,2-c]imidazole-5,1'-cyclopropane]-1-yl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C37H37F2N7O2S/c1-23-27(7-6-24-2-4-25(5-3-24)19-44-15-9-26(21-47)10-16-44)18-28(34(38)39)29-20-46(43-31(23)29)33(35(48)42-36-40-14-17-49-36)32-30-8-11-37(12-13-37)45(30)22-41-32/h2-5,14,17-18,20,22,26,33-34,47H,8-13,15-16,19,21H2,1H3,(H,40,42,48) |
InChI Key |
XGCQKFFIRIFVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=CN(N=C12)C(C3=C4CCC5(N4C=N3)CC5)C(=O)NC6=NC=CS6)C(F)F)C#CC7=CC=C(C=C7)CN8CCC(CC8)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




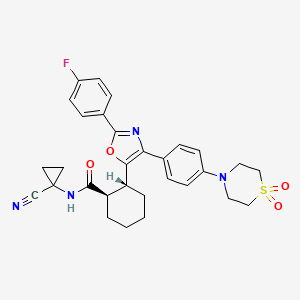

![(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10830963.png)

![(2S)-2-(4-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]amino}phenyl)propanoic acid](/img/structure/B10830980.png)
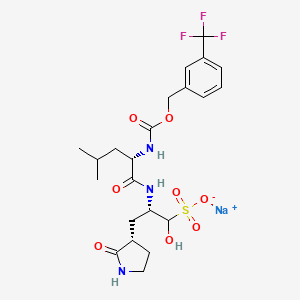
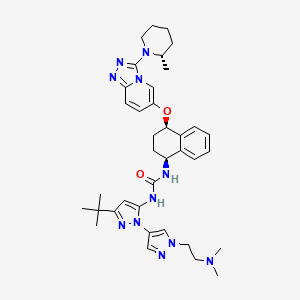
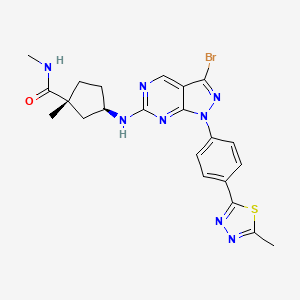
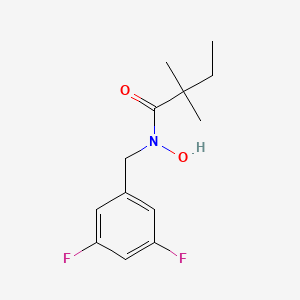
![13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione](/img/structure/B10831004.png)
![2-Methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid](/img/structure/B10831006.png)

